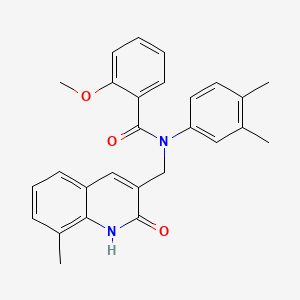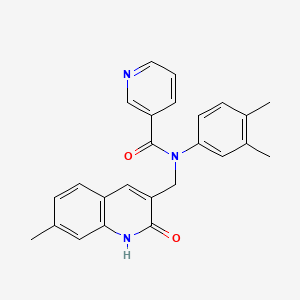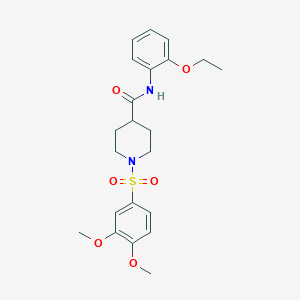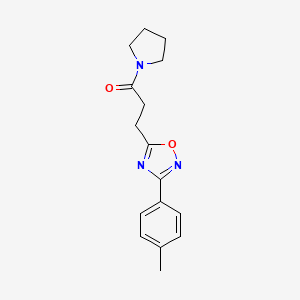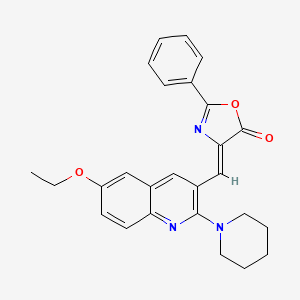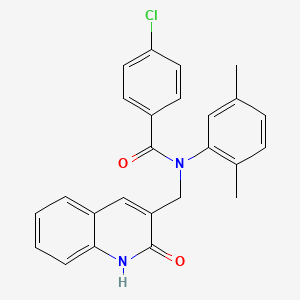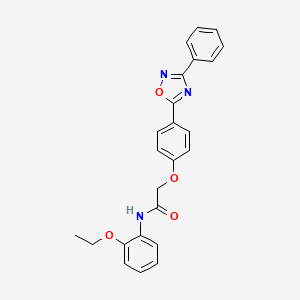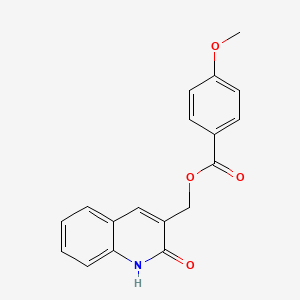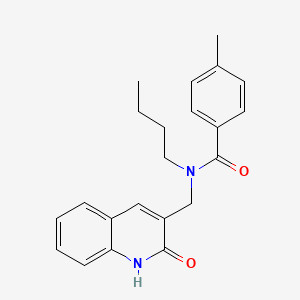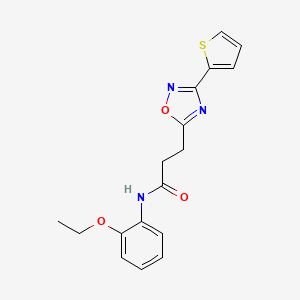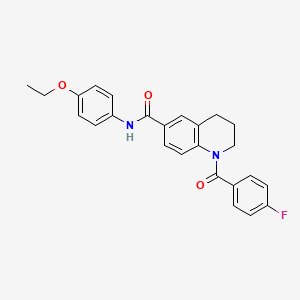
N-(2-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(2-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A exerts its therapeutic effects by targeting specific signaling pathways in cells. It has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer development. Additionally, this compound A has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects in cells and animal models. It has been shown to induce apoptosis, inhibit cell proliferation, reduce inflammation, protect neurons from oxidative stress, and improve cognitive function. Additionally, this compound A has been shown to modulate the expression of several genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A is its high potency and specificity for its target pathways. Additionally, it has been shown to have low toxicity in animal models. However, one limitation of this compound A is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A. One area of interest is the development of more potent and selective analogs of this compound A for use in therapeutic applications. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound A and its effects on specific signaling pathways. Finally, there is a need for more preclinical studies to evaluate the safety and efficacy of this compound A in animal models of various diseases.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A involves several steps, including the reaction of 2-fluoroaniline with 4-bromophenol to form 2-fluoro-4-(hydroxyphenyl)aniline. This intermediate is then reacted with pyrrolidine-1-sulfonyl chloride to form N-(pyrrolidin-1-ylsulfonyl)-2-fluoro-4-(hydroxyphenyl)aniline. Finally, the resulting compound is reacted with chloroacetyl chloride to form this compound A.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound A has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-16-5-1-2-6-17(16)20-18(22)13-25-14-7-9-15(10-8-14)26(23,24)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPFHRGBXWBZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

